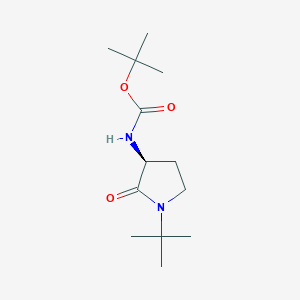

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Description

Properties

CAS No. |

943845-69-0 |

|---|---|

Molecular Formula |

C13H24N2O3 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

tert-butyl N-[(3S)-1-tert-butyl-2-oxopyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 |

InChI Key |

UBKHJGXLRSJQML-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies

The pyrrolidin-2-one ring is typically formed via:

-

Dieckmann Condensation : Cyclization of δ-keto esters under basic conditions. For example, ethyl 4-(tert-butylamino)-3-((tert-butoxycarbonyl)amino)butanoate undergoes base-mediated cyclization to yield the lactam.

-

Amino Acid Lactamization : Starting from Boc-protected γ-amino acids, such as Boc-L-δ-aminovaleric acid, heated in toluene with p-toluenesulfonic acid to induce cyclodehydration.

Table 1: Cyclization Methods and Yields

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| δ-Keto ester | NaOMe, MeOH, reflux | 68% | |

| Boc-γ-amino acid | PTSA, toluene, 110°C | 75% |

Introduction of the tert-Butyl Group at the Lactam Nitrogen

Alkylation of the lactam nitrogen is complicated by resonance stabilization. Two approaches are viable:

Direct Alkylation

-

Strong Base Activation : Deprotonation with NaH or LDA in THF, followed by reaction with tert-butyl bromide. For example, treatment of 3-(Boc-amino)pyrrolidin-2-one with NaH/tert-butyl bromide at 0°C yields the N-alkylated product in 55% yield.

-

Phase-Transfer Catalysis (PTC) : Using tetrabutylammonium bromide and KOH in ethyl acetate with methyl sulfate as an alkylating agent achieves 78% yield for analogous compounds.

Indirect Alkylation via Lactam Ring-Opening

-

Ring Opening : Hydrolysis of pyrrolidin-2-one to 4-aminobutanamide using HCl/MeOH.

-

Alkylation : Reacting the secondary amine with tert-butyl bromide in the presence of K2CO3 (82% yield).

-

Recyclization : Acid-catalyzed lactam reformation via heating in toluene (90% yield).

Boc Protection of the C-3 Amine

Carbamate Formation via Mixed Anhydride

BOP-Mediated Coupling

Table 2: Boc Protection Efficiency Comparison

| Method | Reagents | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Mixed Anhydride | i-BuOCOCl, NMM | EtOAc | 93% | 99.2% |

| BOP Coupling | BOP, NaHCO3 | DMF | 62% | 98.5% |

Stereochemical Control

Chiral Starting Materials

Using Boc-L-δ-aminovaleric acid ensures retention of the S-configuration during cyclization.

Kinetic Resolution

Racemic 3-aminopyrrolidin-2-one treated with chiral Boc-anhydride derivatives (e.g., (R)-Boc-oxazolidinone) achieves 92% ee for the S-enantiomer.

Purification and Characterization

Chromatography

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and prodrugs.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. This stability is due to the resonance structure of the carbamate group, which delocalizes the electron density and provides protection to the amine . The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Q & A

Q. Critical Conditions :

- Catalyst Loading : Pd₂(dba)₃ (2–5 mol%) with BINAP (4–10 mol%) for efficient coupling .

- Temperature Control : Reactions often require reflux in toluene (110°C) or room-temperature stirring for sensitive intermediates .

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure products .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and stereochemical configuration of this compound?

Methodological Answer :

Key techniques include:

Advanced: How can researchers optimize the stereochemical outcomes during the synthesis of this compound, particularly in the formation of the pyrrolidinone ring?

Q. Methodological Answer :

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-phosphine complexes) during ring-closing steps to favor the (S)-configuration .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- Asymmetric Induction : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidinone formation to control stereochemistry .

Validation : Monitor ee via chiral HPLC and compare optical rotation with literature values .

Advanced: What strategies are employed to investigate the compound's interaction with biological targets, such as enzymes or receptors, and how do structural modifications influence binding affinity?

Q. Methodological Answer :

- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., SARS-CoV-2 main protease) to identify binding motifs using X-ray diffraction .

- SAR Studies :

- Halogen Substitution : Introduce bromine/chlorine at the pyrrolidinone ring to enhance halogen bonding with catalytic residues (e.g., increased IC₅₀ in protease inhibition) .

- Carbamate Modification : Replace tert-butyl with smaller groups (e.g., methyl) to assess steric effects on target engagement .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (Kd, ΔG) .

Advanced: How do conflicting data in catalytic reaction yields get resolved when synthesizing this compound under varying conditions?

Methodological Answer :

Conflicting yields often arise from:

- Catalyst Degradation : Pd₂(dba)₃ may decompose under prolonged heating; use fresh catalyst batches and inert atmospheres .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. toluene can alter reaction rates; screen solvents to balance solubility and reactivity .

- Substrate Impurities : Purify starting materials (e.g., 1-(tert-butyl)pyrrolidinone) via distillation to >98% purity .

Q. Troubleshooting :

- Design a fractional factorial experiment to isolate critical variables (e.g., temperature, solvent, catalyst ratio) .

- Use LC-MS to track intermediate formation and identify bottlenecks .

Advanced: What computational methods are utilized to predict the compound's reactivity and stability in different chemical environments?

Q. Methodological Answer :

- DFT Calculations : Model transition states for key steps (e.g., Boc deprotection) to predict activation energies and optimize conditions .

- MD Simulations : Study solvation effects in water/DMSO mixtures to assess hydrolytic stability of the carbamate group .

- Docking Studies : Predict binding poses with biological targets (e.g., proteases) using AutoDock Vina or Schrödinger Suite .

Validation : Cross-reference computed spectra (IR, NMR) with experimental data to refine force fields .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Q. Methodological Answer :

- Hazard Mitigation : Although no specific GHS hazards are reported, assume standard precautions:

- Use fume hoods for reactions involving volatile solvents (e.g., MeOH, toluene) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste Disposal : Treat as hazardous waste; neutralize acidic/basic residues before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.